molecular formula C5H3ClN4 B8619622 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine

3-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8619622
M. Wt: 154.56 g/mol
InChI Key: URQJLEHTWPIESE-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer therapies. Its core structure is a bioisostere of purine, allowing it to compete with ATP for binding sites in the catalytic domains of various protein kinases . This mechanism enables researchers to design potent inhibitors for enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) , which are critical targets in oncology research. The reactive 3-chloro substituent serves as a key synthetic handle, allowing for efficient nucleophilic aromatic substitution (S N Ar) to introduce diverse amine and other functional groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity . This compound is primarily utilized as a building block for the synthesis of more complex molecules aimed at inhibiting aberrant signaling pathways in tumor cells. Research applications include the design of novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and the development of thioglycoside conjugates, which have shown promising anti-proliferative activity against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular carcinoma (HepG-2) . Its utility extends to probing kinase function and developing potential therapeutic agents for a range of cancers.

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

URQJLEHTWPIESE-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine has demonstrated potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for targeted cancer therapies.
  • Enzyme Inhibition : The compound has shown efficacy in inhibiting various enzymes, including those involved in cancer progression and viral replication. Its derivatives have been evaluated for their ability to inhibit mutant and wild-type forms of the epidermal growth factor receptor (EGFR), with promising results indicating potential in treating lung cancer .

2. Biological Activity

  • Antiviral Effects : Recent studies have explored the compound's antiviral properties against SARS-CoV-2. Certain derivatives exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM, suggesting broader therapeutic applications beyond oncology.
  • Anti-inflammatory Applications : Research has indicated that pyrazolo[4,3-d]pyrimidine derivatives possess anti-inflammatory properties. They have been shown to inhibit prostaglandin synthesis, which is crucial for inflammation management .

3. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrazolo and pyrimidine rings can significantly influence its potency and selectivity toward different biological targets. For example:

  • Substitution Patterns : Electron-withdrawing groups at specific positions enhance potency against cancer cell lines by improving binding affinity to kinase targets .

EGFR Inhibition Study

A study focused on synthesizing new derivatives of pyrazolo[4,3-d]pyrimidines demonstrated that this compound effectively inhibits both wild-type and mutant EGFR variants. The most promising derivative showed an IC50 value of 0.016 µM against EGFR WT, highlighting its potential as a targeted therapy for lung cancer patients harboring EGFR mutations.

Antiviral Activity

In another research effort, derivatives of pyrazolo[4,3-d]pyrimidines were tested for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds within this class exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM against viral replication, suggesting a broader therapeutic application beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Substituent Position and Isomerism
  • N-1 vs. N-2 Isomerism : Derivatives such as 3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine (Compound 1) exhibit distinct electronic behaviors depending on substituent positions. N-1 isomers (e.g., Compound 2) are thermodynamically more stable than N-2 isomers (e.g., Compound 4), with lower total energy in DFT/B3LYP calculations .
  • Dipole Moments : Dipole moments of pyrazolo-pyrimidine derivatives range from 3.100 D to 8.420 D, influenced by substituents. For example, electron-withdrawing groups like methylsulfonyl increase dipole moments, enhancing solubility and target binding .
Frontier Molecular Orbitals (FMOs)
  • HOMO-LUMO Gaps : All studied derivatives exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), indicating similar reactivities. However, substituents slightly modulate these energies. For instance, Compound 8 (a penciclovir analog) shows marginally lower LUMO energy, enhancing electrophilicity .

Table 1: Electronic Properties of Selected Derivatives

Compound HOMO (kcal/mol) LUMO (kcal/mol) Gap (kcal/mol) Dipole Moment (D)
1 -7.75 -5.94 1.437 3.100
2 (N-1) -7.70 -5.90 1.437 4.820
4 (N-2) -7.65 -5.85 1.437 8.420
8 -7.60 -5.80 1.437 7.320

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations .

Pharmacokinetic and Physicochemical Properties

Lipophilicity (Clog P)
  • Compounds with low Clog P (<-0.1) exhibit reduced membrane permeability. For example, Compound 1’s Clog P of -0.3 limits its bioavailability, whereas Compound 8’s Clog P of 0.2 improves cellular uptake .
  • Chromatographic Studies : Reverse-phase HPLC and immobilized artificial membrane (IAM) chromatography reveal polar surface areas (PSA) correlating with poor blood-brain barrier penetration .

Table 2: Lipophilicity and Chromatographic Parameters

Compound Clog P log Kow (RP-HPLC) S Value (IAM)
1 -0.3 1.20 0.85
3 0.1 1.50 0.92
8 0.2 1.80 1.10

Data from RP-HPLC and IAM studies .

Thymidine Kinase (TK) Affinity
  • Molecular docking (GOLD Suite v. 5.7.2) shows that Compound 8 has the highest ChemPLP score (77.94) for TK binding, surpassing aciclovir (Ac, 77.94). Its cyclic side chain forms hydrogen bonds with ALA168A, TYR132A, and ARG163A, mimicking aciclovir’s binding mode .

Table 3: Molecular Docking Scores for TK Binding

Compound ChemPLP Score Key Interactions (Amino Acids)
Ac (Aciclovir) 77.94 TYR132A, ARG163A
8 77.94 ALA168A, TYR132A, ARG163A
2 65.20 ARG163A
5 43.24 None

Scores from GOLD Suite docking .

Q & A

Q. What are the key synthetic routes for 3-chloro-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of hydrazine derivatives with nitrile-containing precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by halogenation using bromine or chlorine sources . Yield optimization requires careful control of stoichiometry (e.g., 8.0 equivalents of hydrazine) and post-reaction purification via liquid chromatography. Lower yields (~29%) may arise from side reactions or incomplete halogenation, necessitating iterative solvent selection (e.g., DMF for Boc protection steps improves yield to 88%) .

Q. How is structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The pyrazole and pyrimidine protons exhibit distinct splitting patterns: pyrazole C-H protons appear as singlets (δ 5.46 ppm), while pyrimidine NH protons show D2O-exchangeable signals (δ 7.61–11.0 ppm) . Infrared (IR) spectroscopy further confirms functional groups, such as C=O (1659–1690 cm<sup>−1</sup>) and NH/Cl stretches . X-ray crystallography resolves ambiguities in substituent positioning, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives .

Q. What biological activities are associated with this compound scaffolds?

  • Methodological Answer : These compounds are purine analogs with antitumor and kinase-inhibitory properties. For instance, derivatives like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine exhibit activity against tyrosine kinases, validated via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry . Biological assays (e.g., IC50 measurements) should use standardized protocols, such as cell proliferation assays with controls for cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated pyrazolo[4,3-d]pyrimidines under catalytic conditions?

  • Methodological Answer : Transition metal catalysts (e.g., Pd2(dba)3/XPhos) enhance coupling reactions, as seen in the synthesis of N-(3-chloro-4-fluorophenyl) derivatives (70% yield) . Microwave-assisted synthesis reduces reaction times and improves regioselectivity. For example, chlorination at the 3-position is favored under microwave irradiation (100°C, 12 hours) compared to conventional heating . Solvent polarity (e.g., DCM vs. THF) and base selection (Cs2CO3 over K2CO3) also critically impact yield .

Q. What analytical strategies resolve data contradictions in spectroscopic characterization of pyrazolo[4,3-d]pyrimidine isomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers with identical molecular formulas. For example, 3-chloro vs. 5-chloro isomers show distinct fragmentation patterns . Dynamic NMR experiments (e.g., variable-temperature <sup>1</sup>H NMR) can detect tautomerism, as seen in pyrazolo[3,4-d]pyrimidines where NH protons exhibit temperature-dependent shifts . Computational modeling (DFT) predicts chemical shifts and verifies experimental data .

Q. How do substituents at the 1- and 4-positions modulate the kinase inhibitory activity of pyrazolo[4,3-d]pyrimidines?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., isopropyl at N1) reduce steric hindrance in kinase binding pockets, enhancing potency . For example, 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives show improved selectivity for ABL1 kinase due to hydrogen bonding with Thr315 . Molecular docking (e.g., using AutoDock Vina) and mutagenesis studies validate binding modes .

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer : Chlorinated byproducts (e.g., HCl gas) require fume hood use and neutralization with aqueous NaOH . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation . Waste disposal must follow hazardous chemical guidelines, with halogenated solvents segregated for incineration .

Data Contradiction Analysis

Q. Why do reported melting points and densities for this compound vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms and impurities. For instance, solvates (e.g., hydrate vs. anhydrous forms) exhibit different melting points . Density discrepancies (e.g., 1.76 g/cm<sup>3</sup> vs. 1.82 g/cm<sup>3</sup>) may reflect crystallographic packing efficiencies, resolvable via X-ray diffraction . Purity assessment using HPLC (≥95%) and differential scanning calorimetry (DSC) standardizes comparisons .

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